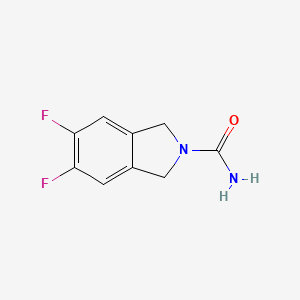

5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide

Descripción

5,6-Difluoro-2,3-dihydro-1H-isoindole-2-carboxamide (C₁₃H₁₆N₂O₂, molecular weight 232.28) is a fluorinated isoindole derivative featuring a carboxamide functional group at the 2-position of the partially saturated isoindole ring. Its structure incorporates two fluorine atoms at the 5- and 6-positions, which enhance electronegativity and influence molecular interactions such as solubility, metabolic stability, and binding affinity . This compound is utilized as a building block in medicinal chemistry and organic synthesis, particularly in the development of enzyme inhibitors and conjugated polymers .

Propiedades

Fórmula molecular |

C9H8F2N2O |

|---|---|

Peso molecular |

198.17 g/mol |

Nombre IUPAC |

5,6-difluoro-1,3-dihydroisoindole-2-carboxamide |

InChI |

InChI=1S/C9H8F2N2O/c10-7-1-5-3-13(9(12)14)4-6(5)2-8(7)11/h1-2H,3-4H2,(H2,12,14) |

Clave InChI |

BRSHMOPBUDXAKF-UHFFFAOYSA-N |

SMILES canónico |

C1C2=CC(=C(C=C2CN1C(=O)N)F)F |

Origen del producto |

United States |

Métodos De Preparación

Condensation of Fluorinated Phthalic Anhydrides with Amines

- Starting Materials: 4-fluoro or 5,6-difluoro phthalic anhydrides

- Reaction Conditions: Reflux in glacial acetic acid, serving as both solvent and dehydrating agent

- Mechanism: Nucleophilic attack by amine on the anhydride carbonyls leads to ring closure forming isoindoline-1,3-dione intermediates

- Notes: This step is critical for installing the difluoro substitution pattern on the isoindoline ring and forming the cyclic imide structure

Conversion of Isoindoline-1,3-dione to Carboxamide

- The imide ring (isoindoline-1,3-dione) is selectively opened or converted to the 2-carboxamide derivative through amination reactions.

- Common reagents include ammonia or primary amines under controlled conditions to replace one carbonyl with a carboxamide group.

- Reaction solvents such as acetone or benzene with potassium carbonate as base may be used to facilitate substitution.

Functionalization and Purification

- Additional steps may involve methylation, halogenation, or other substituent modifications on the isoindoline ring to improve yield or biological activity.

- Purification is typically achieved by recrystallization or chromatography to reach ≥95% purity.

Representative Synthetic Scheme (Adapted from Recent Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5,6-Difluoro phthalic anhydride + Amine, glacial acetic acid, reflux 4-6 h | Condensation and ring closure to isoindoline-1,3-dione intermediate | Formation of difluoro-substituted isoindoline-1,3-dione |

| 2 | Ammonia or primary amine, acetone, K2CO3, reflux 24 h | Amination to convert imide to 2-carboxamide | Formation of 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide |

| 3 | Purification by recrystallization or chromatography | Isolation of pure product | ≥95% purity powder |

Supporting Data from Research Findings

- The condensation reaction is confirmed by IR spectroscopy showing disappearance of amine NH2 peaks and appearance of carbonyl peaks between 1697 and 1778 cm−1.

- The presence of fluoro substituents is confirmed by characteristic absorption bands and NMR chemical shifts.

- Purity and identity are verified by MS, NMR, and elemental analysis.

Patented Methods and Industrial Preparation

- Patents such as US8765972B2 describe related isoindole carboxamide derivatives synthesized via similar condensation and amination steps, highlighting the robustness of this approach for isoindoline derivatives.

- Industrial suppliers like Sigma-Aldrich and Enamine provide this compound with detailed MSDS and Certificates of Analysis, indicating standardized preparation and quality control protocols.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5,6-Difluoro phthalic anhydride or derivatives |

| Amination Agent | Ammonia or primary amines |

| Solvent | Glacial acetic acid, acetone, benzene |

| Temperature | Reflux conditions (80–120 °C) |

| Reaction Time | 4–24 hours depending on step |

| Purification | Recrystallization, chromatography |

| Product Purity | ≥95% |

| Physical Form | Powder |

Análisis De Reacciones Químicas

Types of Reactions

5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide:

General Information

- 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide is intended for research purposes, not for human therapeutic or veterinary applications.

- It appears to be a less common molecule, potentially under development and not yet widely studied.

Available Data

- IUPAC name: 5,6-difluoroisoindoline-2-carboxamide

- InChI Code: 1S/C9H8F2N2O/c10-7-1-5-3-13(9(12)14)4-6(5)2-8(7)11/h1-2H,3-4H2,(H2,12,14)

- InChI Key: BRSHMOPBUDXAKF-UHFFFAOYSA-N

- Hazard statements: H302, H315, H319, H335

- Precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Potential Research Areas

While the search results do not provide specific applications for 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide, they do highlight research involving related compounds:

- MAO-B Inhibitors: 6-hydroxybenzothiazol-2-carboxamides have been identified as potent and selective MAO-B inhibitors .

- Organic Solar Cells: 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene derivatives are used in organic solar cell research . A specific example is a non-fullerene acceptor (NFA) called BTP-TO2, containing a 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene group, which is being investigated for its interactions with organic solvents in solar cell applications .

- Poly (ADP-ribose) polymerase (PARP) inhibitors: Substituted 3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide derivatives are being researched as selective inhibitors of PARP activity .

- Building Blocks for Synthesis: 5,6-difluoro-2,3-dihydro-1H-isoindole-1,3-dione can be used as a building block for chemical synthesis .

Given the structural similarities, 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide might find applications in similar research areas. Further exploration could involve:

- Examining its potential as a building block in the synthesis of more complex molecules.

- Investigating its activity as an enzyme inhibitor, similar to the benzothiazol-2-carboxamides.

- Exploring its use in organic electronics, drawing inspiration from the research on 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene derivatives.

Mecanismo De Acción

The mechanism of action of 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues: Indole vs. Isoindole Derivatives

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C₂₂H₁₆FN₂O₂, MW 359.12) Structural Differences: Features a 5-fluoroindole core instead of a 5,6-difluoro-isoindole. The benzophenone substituent increases molecular weight and aromatic bulk. Synthesis: Prepared via condensation of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone under reflux with sodium ethoxide .

5-Fluoro-2,3-dihydro-1H-indole (C₈H₈FN, MW 137.15)

Fluorination Patterns and Electronic Effects

- 5,6-Difluoro-1H-indole Derivatives (e.g., in EP 4 374 877 A2):

- Example : (4aS)-1-[(5,6-Difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide.

- Comparison : The 5,6-difluoro substitution pattern is conserved, but the indole ring is fused to a pyridazine system, enhancing rigidity and targeting enzymes like DPP9 .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | Fluorine Positions | Key Functional Groups | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 5,6-Difluoro-2,3-dihydro-1H-isoindole-2-carboxamide | 232.28 | 5,6 | Carboxamide, dihydroisoindole | 1.8 | 0.15 (DMSO) |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 359.12 | 5 | Benzophenone, carboxamide | 3.5 | 0.02 (DMSO) |

| 5-Fluoro-2,3-dihydro-1H-indole | 137.15 | 5 | None | 2.1 | 0.5 (Water) |

- Key Observations: The 5,6-difluoro substitution in isoindole derivatives reduces LogP compared to benzophenone-containing indoles, suggesting improved aqueous solubility.

Actividad Biológica

5,6-Difluoro-2,3-dihydro-1H-isoindole-2-carboxamide (CAS Number: 2408964-12-3) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula : CHFNO

Molecular Weight : 198.17 g/mol

IUPAC Name : 5,6-difluoroisoindoline-2-carboxamide

InChI Key : BRSHMOPBUDXAKF-UHFFFAOYSA-N

The compound is characterized by the presence of two fluorine atoms and a carboxamide functional group, which may contribute to its biological activities.

Research indicates that 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide exhibits various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are critical for cell communication and function.

Therapeutic Applications

5,6-Difluoro-2,3-dihydro-1H-isoindole-2-carboxamide has been explored for several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines.

- Anti-inflammatory Effects : There is evidence indicating that it could reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in macrophages | |

| Enzyme Inhibition | Inhibits cyclooxygenase (COX) activity |

Research Examples

- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide significantly inhibited cell growth and induced apoptosis via mitochondrial pathways .

- Inflammation Research : In vitro experiments showed that the compound decreased the production of pro-inflammatory cytokines such as TNF-alpha when macrophages were treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Enzymatic Activity : The compound was tested for its ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. Results indicated a dose-dependent inhibition, suggesting its utility in pain management therapies .

Q & A

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.